molecular formula C14H15NOS B2884439 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone CAS No. 343375-57-5

1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone

Cat. No.: B2884439
CAS No.: 343375-57-5
M. Wt: 245.34
InChI Key: SPQOCIZXWDOUJX-UHFFFAOYSA-N
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Description

1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone is an organic compound that features a thienyl ring substituted with a dimethylamino group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone typically involves the reaction of 4-phenyl-2-thienyl ketone with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions: 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and bases such as sodium hydride or potassium carbonate.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-propanone
  • 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-butanone
  • 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-pentanone

Uniqueness: 1-[5-(Dimethylamino)-4-phenyl-2-thienyl]-1-ethanone is unique due to its specific substitution pattern on the thienyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-[5-(dimethylamino)-4-phenylthiophen-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS/c1-10(16)13-9-12(14(17-13)15(2)3)11-7-5-4-6-8-11/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPQOCIZXWDOUJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(S1)N(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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